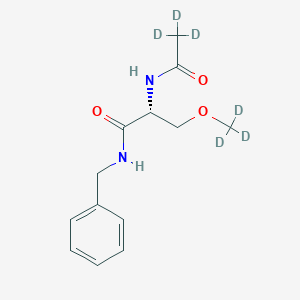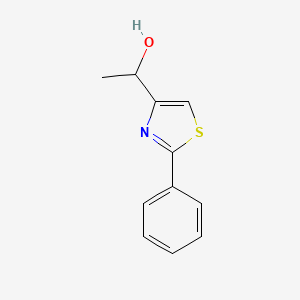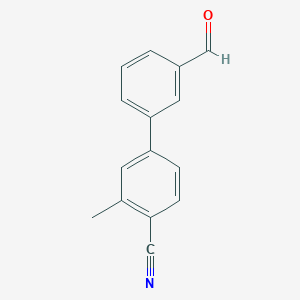
4-(3-Formylphenyl)-2-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Formylphenyl)-2-methylbenzonitrile is an organic compound that features a formyl group and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-2-methylbenzonitrile typically involves the formylation of 2-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, where 2-methylbenzonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Formylphenyl)-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-2-methylbenzonitrile.
Reduction: 4-(3-Aminophenyl)-2-methylbenzonitrile.
Substitution: 4-(3-Nitrophenyl)-2-methylbenzonitrile or 4-(3-Halophenyl)-2-methylbenzonitrile.
Aplicaciones Científicas De Investigación
4-(3-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Formylphenyl)-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
3-Formylphenylboronic acid: Similar in structure but with the formyl group in a different position on the benzene ring.
Propiedades
Fórmula molecular |
C15H11NO |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-(3-formylphenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11-7-14(5-6-15(11)9-16)13-4-2-3-12(8-13)10-17/h2-8,10H,1H3 |
Clave InChI |
NGDAPFNOCHARIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


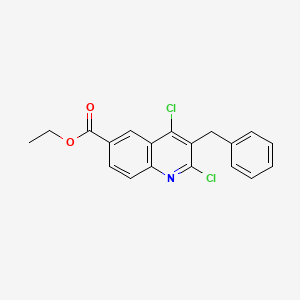
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
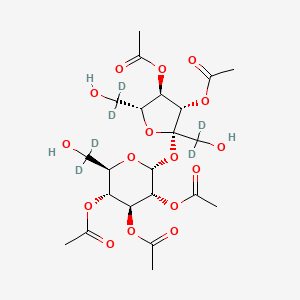
![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
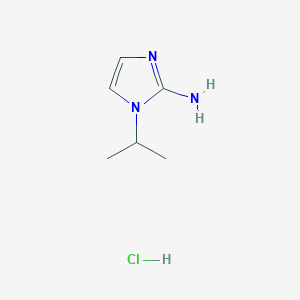
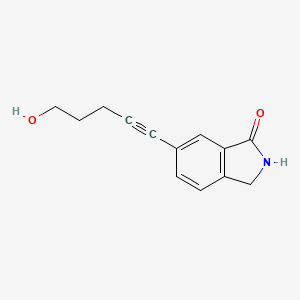
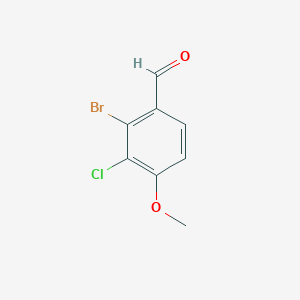

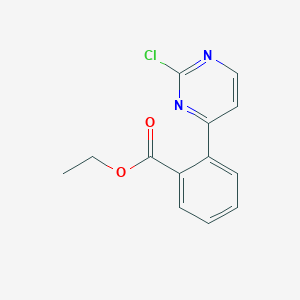

![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
